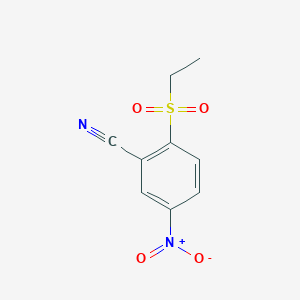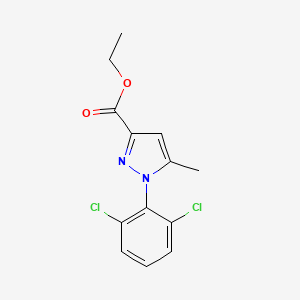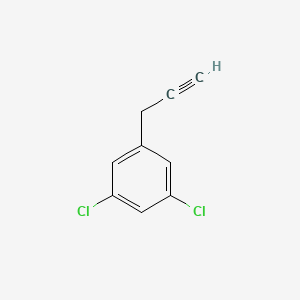
1,3-Dichloro-5-(prop-2-yn-1-yl)benzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves reactions with Grignard reagents . For instance, “1- (3,5-dichlorophenyl)-2,2,2-trifluoroethanone” was synthesized by reacting ethyl trifluoroacetate with a Grignard reagent, which was obtained by reacting 3,5-dichlorobromobenzene, magnesium, and diisobutyl aluminum hydride .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Heterocyclic Systems
- Heterocyclic Derivatives Synthesis : A study by Taia et al. (2020) focused on synthesizing heterocyclic systems from eugenol derivatives using 1,3-dipolar azide and p-chlorophenylnitrile. This process yielded mono and bicycloadducts homologous to compounds with broad-spectrum activity. These compounds demonstrated significant cytotoxicity against various carcinoma cell lines (Taia et al., 2020).
Molecular Aggregation and Solvent Effects
- Spectroscopic Studies and Molecular Aggregation : Matwijczuk et al. (2016) conducted spectroscopic studies on certain compounds in different organic solvents, revealing insights into molecular aggregation influenced by alkyl substituent structure. This indicated associations between fluorescence effects and aggregation processes (Matwijczuk et al., 2016).
Crystal Structure Analysis
- Crystallographic Investigations : Research by Ezhilarasu and Balasubramanian (2016) on a related compound highlighted the importance of crystallography in understanding molecular interactions and structures. Their study showed how molecules link through hydrogen bonds, forming specific structural motifs (Ezhilarasu & Balasubramanian, 2016).
Molecular Encapsulation and Conformational Control
- Supramolecular Chemistry and Molecular Recognition : Songkram et al. (2010) demonstrated solvent-dependent conformational changes in certain benzene derivatives. They observed molecular encapsulation involving weak interactions, contributing to the understanding of molecular recognition and supramolecular chemistry (Songkram et al., 2010).
Synthesis of Novel Organic Compounds
- Novel Organic Syntheses : Studies like those conducted by Hu et al. (2008) and Anterbedy et al. (2021) provide insights into the synthesis of unique organic compounds with potential biological activities, exploring efficient methodologies and the impacts of different substituents (Hu et al., 2008), (Anterbedy et al., 2021).
Bioactive Molecules and Solvent-Induced Tautomerism
- Bioactive Molecules and Tautomerism : Matwijczuk et al. (2017) explored the keto/enol equilibrium of bioactive molecules, revealing the influence of solvent polarizability on these equilibria. This study contributes to understanding the chemical properties and behaviors of bioactive compounds in different environments (Matwijczuk et al., 2017).
Synthesis Optimization and Biological Evaluation
- Synthesis Optimization and Biological Activities : Batool et al. (2014) developed a method for synthesizing (prop-2-ynyloxy) benzene derivatives. Their study not only optimized the synthesis process but also examined antibacterial and antiurease activities, highlighting the potential medicinal applications of these compounds (Batool et al., 2014).
Eigenschaften
IUPAC Name |
1,3-dichloro-5-prop-2-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2/c1-2-3-7-4-8(10)6-9(11)5-7/h1,4-6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCKBMPMOUPRBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-5-(prop-2-yn-1-yl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1398768.png)
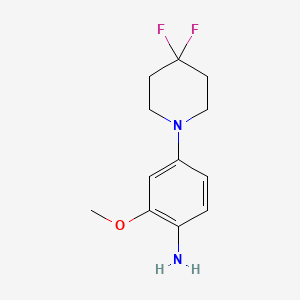
![2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1398770.png)
![3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1398775.png)
![4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1398777.png)
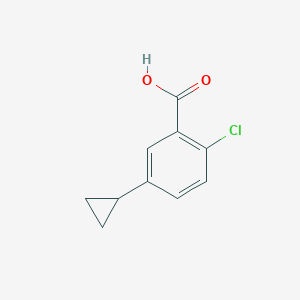
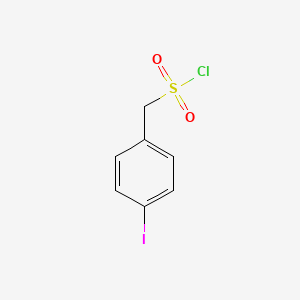
![Methyl 3-[(3-Cyanopyrazin-2-yl)thio]propanoate](/img/structure/B1398781.png)
![Benzo[B]thiophene-2,6-dicarboxylic acid 2-ethyl ester](/img/structure/B1398782.png)
![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarbonitrile](/img/structure/B1398783.png)
